N-[4-(DIMETHYLAMINO)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound with a complex structure that includes a dimethylamino group, a biphenyl moiety, and a carboxamide functional group
Scientific Research Applications
DNA-Intercalating Antitumor Agents
Research has identified derivatives of N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide as potential antitumor agents. These compounds have been synthesized and evaluated for their in vivo antitumor activity, highlighting their role as "minimal" DNA-intercalating agents. The structural modifications aim to achieve active compounds with low DNA association constants while maintaining solid tumor activity, with certain derivatives demonstrating significant efficacy in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
Fluorescent Probes for Nerve Agents
A novel application in the detection of nerve agents involves the synthesis of fluorescent "light-up" probes incorporating derivatives of N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide. These probes are designed to detect nerve agent mimics like diethyl chlorophosphate (DCP) through covalent assembly and Lossen rearrangement, demonstrating rapid response, high specificity, and excellent sensitivity (Huo et al., 2019).
pH and Solvent Protonicity Monitoring
Another intriguing application is the use of donor–acceptor-substituted biphenyls, related to N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide, as fluorescent probes for monitoring pH and solvent proticity. These probes exhibit sensitivity to pH changes and solvent proticity, offering valuable tools for analytical chemistry and environmental monitoring (Maus & Rurack, 2000).
Electrochromic Materials
Derivatives of N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide have been explored for their electrochromic properties, leading to the development of high-performance electrochromic materials suitable for advanced applications like electrochromic devices (ECDs). These materials demonstrate multi-oxidation stages, low oxidation potentials, and the capability to achieve significant color changes, contributing to the field of smart materials and display technologies (Li, Yen, & Liou, 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable precursor is reacted with dimethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the biphenyl compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-23(2)20-14-12-19(13-15-20)22-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFDMTXPBZFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.